molecular formula C10H11F3O B2524765 1-(4-Ethylphenyl)-2,2,2-trifluoroethanol CAS No. 131252-25-0

1-(4-Ethylphenyl)-2,2,2-trifluoroethanol

Cat. No.: B2524765
CAS No.: 131252-25-0
M. Wt: 204.192
InChI Key: YAYBTIUHXFCXFT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Ethylphenyl)-2,2,2-trifluoroethanol is an organic compound characterized by the presence of an ethyl group attached to a phenyl ring, which is further bonded to a trifluoroethanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4-Ethylphenyl)-2,2,2-trifluoroethanol can be synthesized through several methods. One common approach involves the reaction of 4-ethylphenyl magnesium bromide with trifluoroacetaldehyde. The reaction typically occurs in an anhydrous ether solvent under controlled temperature conditions to ensure the formation of the desired product.

Industrial Production Methods: In industrial settings, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to maximize yield and purity. The process often includes steps such as distillation and recrystallization to purify the final product.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Ethylphenyl)-2,2,2-trifluoroethanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: The trifluoroethanol moiety can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are employed under basic conditions.

Major Products Formed:

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(4-Ethylphenyl)-2,2,2-trifluoroethanol has diverse applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research explores its potential therapeutic applications, including its role as a precursor for drug development.

    Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 1-(4-Ethylphenyl)-2,2,2-trifluoroethanol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The trifluoroethanol moiety can influence the compound’s reactivity and binding affinity, affecting various biochemical pathways. Detailed studies are conducted to elucidate the specific molecular targets and pathways involved.

Comparison with Similar Compounds

  • 1-(4-Methylphenyl)-2,2,2-trifluoroethanol
  • 1-(4-Isopropylphenyl)-2,2,2-trifluoroethanol
  • 1-(4-Butylphenyl)-2,2,2-trifluoroethanol

Comparison: 1-(4-Ethylphenyl)-2,2,2-trifluoroethanol is unique due to the presence of the ethyl group, which can influence its chemical reactivity and physical properties compared to its methyl, isopropyl, and butyl analogs. These differences can affect the compound’s solubility, boiling point, and interactions with other molecules, making it distinct in its applications and behavior.

Properties

IUPAC Name

1-(4-ethylphenyl)-2,2,2-trifluoroethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11F3O/c1-2-7-3-5-8(6-4-7)9(14)10(11,12)13/h3-6,9,14H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAYBTIUHXFCXFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11F3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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